REACTION_CXSMILES
|
[NH:1]1[CH:5]=[C:4]([CH2:6][CH2:7][OH:8])[CH:3]=[N:2]1.F[C:10]1[CH:15]=[CH:14][C:13]([F:16])=[CH:12][N:11]=1.C([O-])([O-])=O.[Cs+].[Cs+].O>C(#N)C>[F:16][C:13]1[CH:14]=[CH:15][C:10]([N:1]2[CH:5]=[C:4]([CH2:6][CH2:7][OH:8])[CH:3]=[N:2]2)=[N:11][CH:12]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N1N=CC(=C1)CCO
|
Name
|
|
Quantity
|
0.89 mL
|
Type
|
reactant
|
Smiles
|
FC1=NC=C(C=C1)F
|
Name
|
Cs2CO3
|
Quantity
|
9.7 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred for 3 hours at 80° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with EtOAc
|
Type
|
WASH
|
Details
|
The organic layer was washed with a saturated aqueous solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
the drying agent was filtered off
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by column chromatography (HP-Sil 25 g, hexane/EtOAc=90/10 to 30/70)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC(=NC1)N1N=CC(=C1)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.63 g | |
YIELD: CALCULATEDPERCENTYIELD | 34.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |